N-[3'-acetyl-5-bromo-1-(2-methylpropyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide
Description
N-[3'-acetyl-5-bromo-1-(2-methylpropyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide is a spirocyclic indole-thiadiazole hybrid compound characterized by a complex heterocyclic framework. The molecule features a 5-bromo-substituted indole ring fused to a 1,3,4-thiadiazole moiety via a spiro junction at the indole’s C3 position. Key substituents include a 2-methylpropyl group at N1 of the indole and an acetylacetamide group at the thiadiazole’s 5'-position.
The bromine atom at C5 of the indole likely enhances electrophilic reactivity and may influence bioactivity, while the 2-methylpropyl group contributes to lipophilicity. Such structural attributes position this compound as a candidate for pharmacological exploration, particularly in antimicrobial or CNS-targeted applications, based on activities reported for structurally related molecules .
Properties
IUPAC Name |
N-[4-acetyl-5'-bromo-1'-(2-methylpropyl)-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN4O3S/c1-9(2)8-21-14-6-5-12(18)7-13(14)17(15(21)25)22(11(4)24)20-16(26-17)19-10(3)23/h5-7,9H,8H2,1-4H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEJRLRWACPDST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=C(C=C2)Br)C3(C1=O)N(N=C(S3)NC(=O)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3’-acetyl-5-bromo-1-(2-methylpropyl)-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl]acetamide typically involves a multi-step process. One common approach is the Fischer indolisation followed by N-alkylation. This method is efficient and yields high purity products . The reaction conditions often involve the use of aryl hydrazines, ketones, and alkyl halides under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3’-acetyl-5-bromo-1-(2-methylpropyl)-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
N-[3’-acetyl-5-bromo-1-(2-methylpropyl)-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3’-acetyl-5-bromo-1-(2-methylpropyl)-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl]acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it has been shown to inhibit VEGFR-2 tyrosine kinase, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Lipophilicity: The 2-methylpropyl group in the target compound confers higher lipophilicity compared to the 4-ethoxybenzyl (logP ~3.5 estimated) or 4-chlorophenoxyethyl (logP ~3.8) groups in analogues . This property may enhance membrane permeability in biological systems.
Bioactivity Trends: While the target compound’s bioactivity is undocumented, structurally related spiro-indole-thiadiazoles exhibit antimicrobial and CNS activities.
Crystallographic and Computational Insights
- Spiro Conformation: The puckering of the thiadiazole ring in spiro systems is critical for molecular recognition. Computational models (e.g., Cremer-Pople puckering parameters) predict nonplanar geometries, enhancing binding to hydrophobic enzyme pockets .
- Software Tools : Programs like SHELXL and ORTEP-3 () are widely used for refining crystal structures of such complex heterocycles, though experimental crystallographic data for the target compound remain unavailable.
Biological Activity
Chemical Structure and Properties
The chemical formula of the compound is , which indicates the presence of bromine, nitrogen, oxygen, and sulfur atoms. The spiro structure contributes to its unique properties and potential biological applications.
| Property | Value |
|---|---|
| Molecular Weight | 404.32 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| LogP (octanol-water partition) | Not specified |
Antimicrobial Activity
Research has indicated that compounds with similar structural characteristics exhibit significant antimicrobial properties. For instance, derivatives of spiro[indole] compounds have shown promising results against various bacterial strains.
Case Study: A study on related compounds demonstrated that spiro[indole] derivatives exhibited antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 50 to 100 μg/mL .
Anticancer Properties
The anticancer potential of spiro[indole] compounds is another area of interest. Research has shown that certain derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation.
Research Findings: A study highlighted that a similar spiro compound exhibited cytotoxic effects on human breast cancer cells (MCF-7) with an IC50 value of 12 µM . This suggests that N-[3'-acetyl-5-bromo-1-(2-methylpropyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide may also possess similar properties.
Cholinesterase Inhibition
Another important aspect of biological activity is the inhibition of cholinesterase enzymes. Compounds that inhibit acetylcholinesterase (AChE) are considered for Alzheimer's disease treatment.
Findings: A related compound demonstrated an IC50 value of 46.42 µM against butyrylcholinesterase (BChE), indicating potential for neuroprotective effects . This could suggest a similar mechanism for this compound.
Anti-inflammatory Activity
Research into anti-inflammatory properties has revealed that compounds with similar structures can inhibit pro-inflammatory cytokines.
Study Results: Compounds derived from spiro structures were found to significantly reduce nitric oxide production in RAW264.7 macrophages stimulated by lipopolysaccharides (LPS), indicating anti-inflammatory potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
